

Application Notes and Protocols: Fiske-Subbarow Method for Inorganic Phosphate Determination

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Compound of Interest

Compound Name: 1-Amino-2-naphthol

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Fiske-Subbarow method is a classic and widely used colorimetric technique for the quantitative determination of inorganic phosphate in biological samples.[1][2] The principle of this assay is based on the reaction of inorganic phosphate with ammonium molybdate in an acidic medium to form a phosphomolybdate complex.[3][4] This complex is then reduced by a reducing agent, such as **1-amino-2-naphthol**-4-sulfonic acid (ANSA) or ascorbic acid, to produce a stable blue-colored complex known as molybdenum blue.[3] The intensity of the blue color is directly proportional to the concentration of inorganic phosphate in the sample and is measured spectrophotometrically at a specific wavelength.[3] For biological samples containing proteins, such as serum, a deproteinization step using trichloroacetic acid (TCA) is necessary to prepare a protein-free filtrate.[3][5]

Experimental Protocols

This section provides a detailed methodology for the determination of inorganic phosphate using the Fiske-Subbarow method.

1. Reagent Preparation

Proper preparation of reagents is critical for accurate and reproducible results.

Reagent	Preparation Instructions
10% Trichloroacetic Acid (TCA)	Dissolve 10 g of trichloroacetic acid in distilled water and make up the volume to 100 ml.[5]
Molybdate Reagent	Dissolve 2.5 g of ammonium molybdate in 5N sulfuric acid and dilute to 100 ml with 5N sulfuric acid. Alternatively, dissolve 25g of ammonium molybdate in 200ml of water, add 500ml of 10N sulfuric acid, and dilute to 1 liter with water.[5]
Reducing Agent (ANSA Solution)	Prepare a stock solution of 15% sodium bisulfite and 20% sodium sulfite. To 97.5 ml of the sodium bisulfite solution, add 0.25 g of 1-amino-2-naphthol-4-sulfonic acid (ANSA). Then add 2.5 ml of the 20% sodium sulfite solution and mix to dissolve. Store in a dark bottle.[5] Alternatively, a saturated solution of vitamin C can be used.[3]
Stock Phosphate Standard Solution (e.g., 100 µg/mL)	Dissolve a precise amount of potassium dihydrogen phosphate (KH ₂ PO ₄) in distilled water. For example, dissolve 43.9 mg of anhydrous KH ₂ PO ₄ in distilled water and make up to 100 ml to get a 100 µg/mL phosphate standard.
Working Phosphate Standard Solution (e.g., 10 µg/mL)	Dilute the stock phosphate standard solution with distilled water to achieve the desired concentration. For example, dilute 10 ml of the 100 µg/mL stock solution to 100 ml with distilled water to get a 10 µg/mL working standard.

2. Preparation of Protein-Free Filtrate (for serum or plasma samples)

- Pipette 1.0 ml of the serum or plasma sample into a centrifuge tube.
- Add 4.0 ml of 10% trichloroacetic acid (TCA) to the tube with constant shaking.[3]

- Mix thoroughly using a vortex mixer and let it stand for 10 minutes to allow for complete protein precipitation.[\[3\]](#)
- Centrifuge the mixture at 3000 rpm for 10 minutes.
- Carefully collect the clear supernatant, which is the protein-free filtrate, for the phosphate assay.

3. Standard Curve Preparation

- Label a set of test tubes for the blank and a series of phosphate standards (e.g., 0, 2, 4, 6, 8, 10 µg/mL).
- Pipette the corresponding volumes of the working phosphate standard solution and distilled water into each tube as detailed in the table below.

Tube	Working Standard (10 µg/mL) (mL)	Distilled Water (mL)	Phosphate (µg)
Blank	0	1.0	0
Std 1	0.2	0.8	2
Std 2	0.4	0.6	4
Std 3	0.6	0.4	6
Std 4	0.8	0.2	8
Std 5	1.0	0.0	10

4. Colorimetric Assay

- Label test tubes for the blank, standards, and unknown samples.
- Pipette 1.0 ml of distilled water (for the blank), each standard solution, and the protein-free filtrate of the sample into the respective tubes.
- Add 1.0 ml of the molybdate reagent to all tubes and mix well.[\[3\]](#)[\[6\]](#)

- Add 0.4 ml of the ANSA reducing agent to all tubes and mix immediately.[3][6]
- Allow the tubes to stand at room temperature for 10 minutes for color development.[3]
- Measure the absorbance of the solutions at 660 nm using a spectrophotometer, setting the blank to zero absorbance.[3] Some protocols may use a wavelength of 680 nm or 690 nm.[5][6]

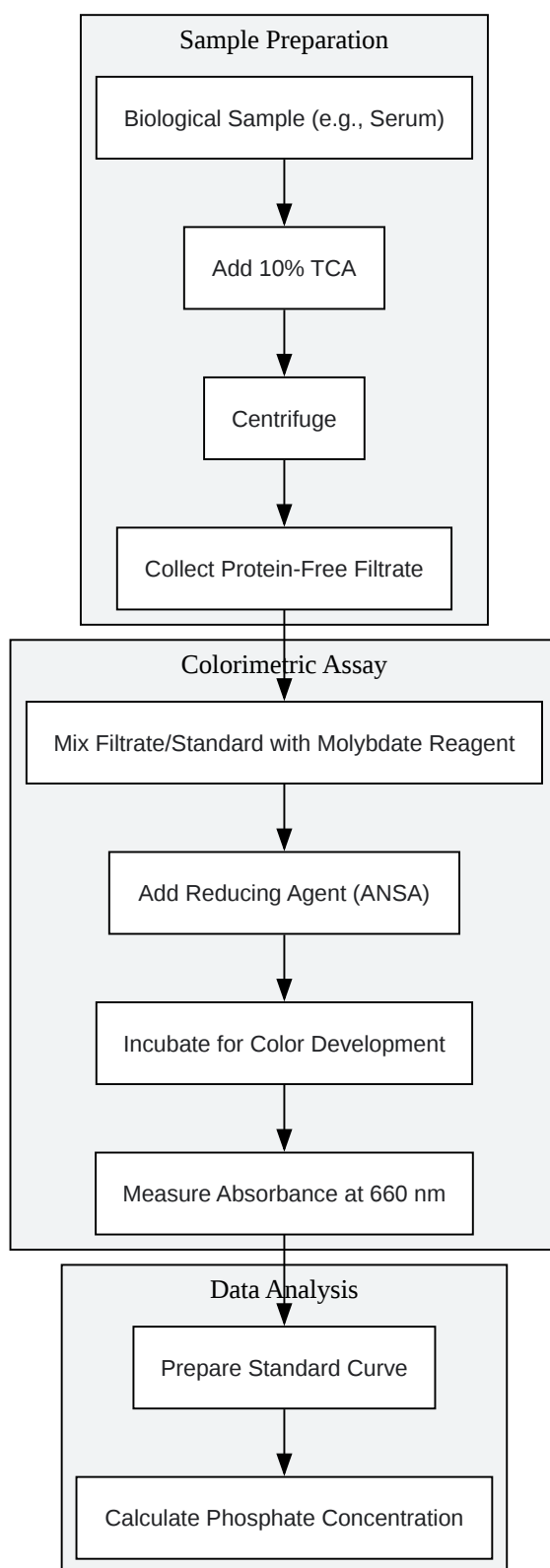
5. Calculation of Inorganic Phosphate

- Plot a standard curve of absorbance versus the amount of phosphate (µg) for the standards.
- Determine the amount of inorganic phosphate in the sample from the standard curve using the absorbance value of the sample.
- Calculate the concentration of inorganic phosphate in the original sample (e.g., in mg/dL) using the following formula:

$$\text{Inorganic Phosphate (mg/dL)} = (\mu\text{g of phosphate in sample} / \text{Volume of sample used}) \times 100$$

Experimental Workflow and Signaling Pathway Diagrams

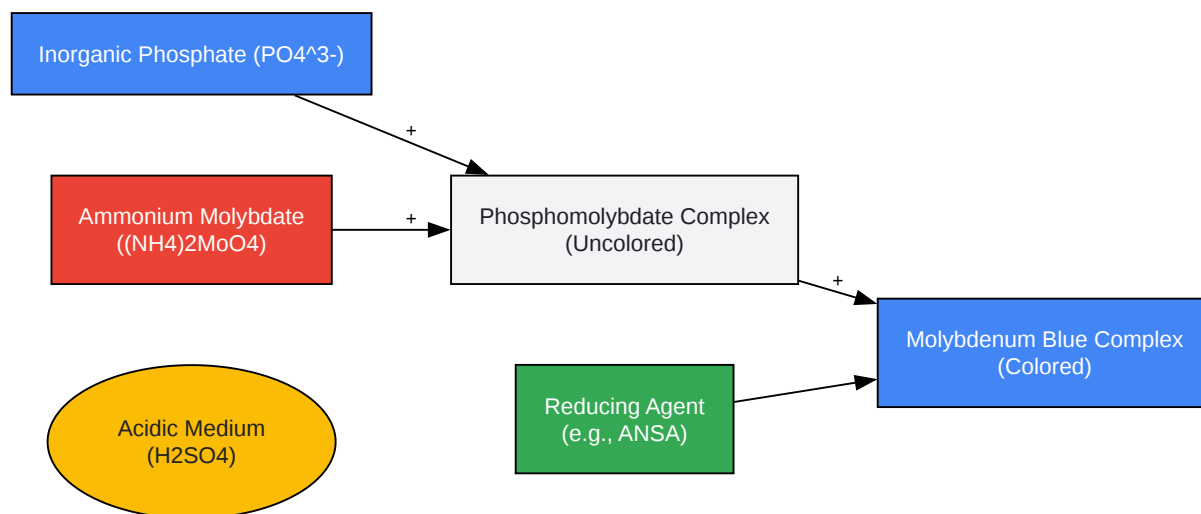
Experimental Workflow for Fiske-Subbarow Method



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Caption: Workflow of the Fiske-Subbarow method for inorganic phosphate determination.

Chemical Principle of the Fiske-Subbarow Method



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Caption: Chemical reaction principle of the Fiske-Subbarow method.

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